ROR gamma-t-IN-1

Descripción general

Descripción

Retinoid-related orphan receptor-gamma t (RORγT) is one of two RORγ isoforms belonging to the nuclear hormone receptor family. It contains a single nuclear receptor DNA-binding domain and is a negative regulator of TNFDF6/FASL expression and T-cell production of IL2 . RORγT is a requirement for TH17 cell differentiation .

Synthesis Analysis

RORγt and RORα are transcription factors of the RAR-related orphan nuclear receptor (ROR) family. They are expressed in Th17 cells and have been suggested to play a role in Th17 differentiation . The upregulation of RORγt is a requirement for TH17 cell differentiation .Molecular Structure Analysis

The retinoic acid receptor-related orphan receptor (ROR) γt receptor is a member of nuclear receptors, which is indispensable for the expression of pro-inflammatory cytokine IL-17 . The nuclear receptor (NR) retinoic acid receptor-related orphan receptor-gamma-t (RORγt, also known as NR1F3) is an important transcription factor involved in the differentiation of T helper 17 (Th17) cell and production of the pro-inflammatory cytokine, interleukin 17 (IL-17) .Chemical Reactions Analysis

RORγt and RORα are transcription factors of the RAR-related orphan nuclear receptor (ROR) family. They are expressed in Th17 cells and have been suggested to play a role in Th17 differentiation .Physical And Chemical Properties Analysis

The main function of Thermogravimetric Analysis (TGA) is the monitoring of the thermal stability of a material by recording the change in mass of the sample with respect to temperature .Aplicaciones Científicas De Investigación

RORγt Inverse Agonist

GSK805 is a potent, orally bioavailable retinoid-related orphan receptor gamma t (RORγt) inverse agonist . It interacts with the receptor’s putative ligand binding domain without exerting significant effects on DNA binding .

Inhibition of IL-17 Expression

GSK805 inhibits the expression of IL-17 (at 0.5 µM) in naïve CD4 + T cells activated under Th17-cell-polarizing conditions . This suggests its potential use in regulating immune responses.

Suppression of Th17 Responses

As a potent RORγt inverse agonist, GSK805 suppresses T helper 17 (Th17) responses, including IL-17 and IFN-γ production . This makes it a potential therapeutic agent for diseases associated with Th17 cells.

Neurodegenerative Disorders

GSK805 has been linked to the field of neuroscience, particularly in the context of neurodegenerative disorders . Its ability to modulate immune responses could have implications for diseases like multiple sclerosis.

Treatment of Autoimmune Diseases

GSK805 significantly reduces the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, when given orally to the hosts at 10 mg/kg daily beginning at the time of disease induction . This suggests its potential use in the treatment of autoimmune diseases.

Adaptive Immunity

GSK805 has been associated with the field of adaptive immunity . By modulating the function of Th17 cells, it could play a role in shaping adaptive immune responses.

Mecanismo De Acción

Target of Action

The primary target of GSK805 is the retinoid-related orphan receptor gamma t (RORγt) . RORγt is a nuclear hormone receptor transcription factor that controls the development and function of Th17 cells .

Mode of Action

GSK805 interacts with the putative ligand binding domain of RORγt without exerting significant effects on DNA binding . It acts as an inverse agonist, inhibiting the function of Th17 cells .

Biochemical Pathways

GSK805 inhibits the differentiation of Th17 cells, a subset of T cells that play a crucial role in autoimmune diseases . By inhibiting RORγt, GSK805 suppresses the production of interleukin-17 (IL-17), a key cytokine produced by Th17 cells .

Result of Action

The inhibition of RORγt by GSK805 leads to a decrease in the production of IL-17 . This results in the suppression of Th17 cell responses, which can ameliorate the severity of diseases mediated by these cells .

Action Environment

The efficacy and stability of GSK805 can be influenced by various environmental factors. It’s worth noting that the compound has shown effectiveness in both in vitro and in vivo settings .

Propiedades

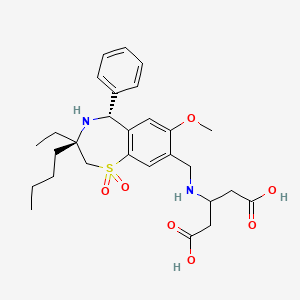

IUPAC Name |

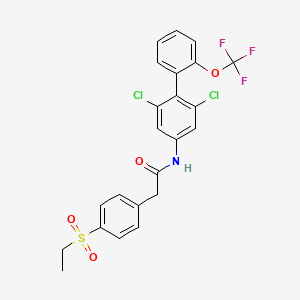

N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEICQMBWAQAIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ROR gamma-t-IN-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)

amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)